molecular formula C9H10ClIO2 B14774888 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene

1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B14774888
M. Wt: 312.53 g/mol
InChI Key: VOYIQPWNSOVPLO-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO2. It is a derivative of benzene, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of electron-withdrawing and electron-donating groups on the benzene ring. These groups affect the compound’s ability to participate in various reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-5-iodo-2-methoxy-3-methylbenzene: This compound has a similar structure but differs in the position of the methoxy group.

    1-Chloro-5-iodo-2-methoxybenzene: Lacks the methyl group, making it less sterically hindered.

    1-Chloro-2-iodo-4-methylbenzene: Does not have the methoxymethoxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C9H10ClIO2

Molecular Weight

312.53 g/mol

IUPAC Name

1-chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10ClIO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3

InChI Key

VOYIQPWNSOVPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)OCOC

Origin of Product

United States

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